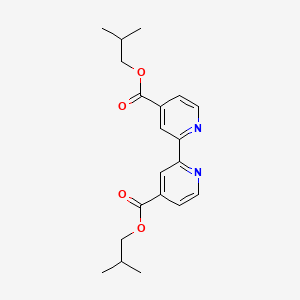
2-(3-Chloropropyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(3-Chlorpropyl)thiazol beinhaltet typischerweise die Reaktion von Thiazol mit 1,3-Dichlorpropan unter basischen Bedingungen. Eine übliche Methode beinhaltet:
Reaktanten: Thiazol, 1,3-Dichlorpropan
Katalysator: Kaliumcarbonat (K₂CO₃)
Lösungsmittel: Dimethylformamid (DMF)
Bedingungen: Das Reaktionsgemisch wird mehrere Stunden lang auf 80-100 °C erhitzt.
Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Synthese für höhere Ausbeuten und Reinheit optimiert werden. Dies beinhaltet oft:
Durchflussreaktoren: Um konstante Reaktionsbedingungen aufrechtzuerhalten und die Effizienz zu verbessern.
Reinigung: Verfahren wie Destillation oder Umkristallisation, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-(3-Chlorpropyl)thiazol kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Das Chloratom kann durch Nucleophile wie Amine oder Thiole ersetzt werden.
Oxidation: Der Thiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiazolidine zu bilden.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Natriumazid (NaN₃) in Dimethylsulfoxid (DMSO) bei Raumtemperatur.
Oxidation: Wasserstoffperoxid (H₂O₂) in Essigsäure bei 0-5 °C.
Reduktion: Lithiumaluminiumhydrid (LiAlH₄) in Tetrahydrofuran (THF) bei Rückflusstemperatur.
Hauptprodukte:
Substitution: 2-(3-Azidopropyl)thiazol
Oxidation: 2-(3-Chlorpropyl)thiazolsulfon
Reduktion: 2-(3-Hydroxypropyl)thiazol
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorpropyl)thiazol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Thiazolderivate verwendet.
Biologie: Untersucht wegen seines Potenzials als bioaktives Molekül mit antimikrobiellen Eigenschaften.
Medizin: Untersucht auf seine Rolle bei der Entwicklung neuer Medikamente, insbesondere bei der Bekämpfung von bakteriellen Infektionen.
Industrie: Wird aufgrund seiner Reaktivität in der Produktion von Agrochemikalien und Farbstoffen eingesetzt.
5. Wirkmechanismus
Die biologische Aktivität von 2-(3-Chlorpropyl)thiazol ist in erster Linie auf seine Fähigkeit zurückzuführen, mit verschiedenen molekularen Zielstrukturen zu interagieren:
Molekulare Zielstrukturen: Enzyme, die an der bakteriellen Zellwandsynthese beteiligt sind, wie z. B. Transpeptidasen.
Pfade: Hemmung der Enzymaktivität, was zur Störung der Integrität der bakteriellen Zellwand und anschließendem Zelltod führt.
Ähnliche Verbindungen:
- 2-(3-Brompropyl)thiazol
- 2-(3-Iodpropyl)thiazol
- 2-(3-Hydroxypropyl)thiazol
Vergleich:
- Reaktivität: 2-(3-Chlorpropyl)thiazol ist weniger reaktiv als seine Brom- und Iodanaloga, aber reaktiver als das Hydroxyderivat.
- Anwendungen: Während alle diese Verbindungen in ähnlichen synthetischen Anwendungen verwendet werden können, wird das Chlorderivat oft aufgrund seiner Balance zwischen Reaktivität und Stabilität bevorzugt.
2-(3-Chlorpropyl)thiazol zeichnet sich durch seine einzigartige Kombination aus Reaktivität und Stabilität aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht.
Wirkmechanismus
The biological activity of 2-(3-Chloropropyl)thiazole is primarily due to its ability to interact with various molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, such as transpeptidases.
Pathways: Inhibition of enzyme activity, leading to disruption of bacterial cell wall integrity and subsequent cell death.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Bromopropyl)thiazole
- 2-(3-Iodopropyl)thiazole
- 2-(3-Hydroxypropyl)thiazole
Comparison:
- Reactivity: 2-(3-Chloropropyl)thiazole is less reactive than its bromine and iodine analogs but more reactive than the hydroxy derivative.
- Applications: While all these compounds can be used in similar synthetic applications, the chlorine derivative is often preferred due to its balance of reactivity and stability.
This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H8ClNS |
|---|---|
Molekulargewicht |
161.65 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3H2 |
InChI-Schlüssel |
AQOLDEZFPRHPJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)

![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)

![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)

![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)


